5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
Description
5-{5,6-Dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a benzimidazole-pyridinone hybrid with the following key structural features:
- Benzyl substituent: A 4-(trifluoromethyl)benzyl group at the N1 position of the benzimidazole, which may influence steric and electronic interactions with biological targets.
- Pyridinone ring: A 2(1H)-pyridinone moiety linked to the benzimidazole, contributing to hydrogen-bonding capabilities and conformational flexibility.
Properties
IUPAC Name |
5-[5,6-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O/c1-13-9-18-19(10-14(13)2)28(21(27-18)16-5-8-20(29)26-11-16)12-15-3-6-17(7-4-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBNUQWAFUFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone (CAS: 860787-83-3) is a novel benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include dichlorobenzene and trifluoromethylbenzyl chloride. The synthetic route is optimized to ensure high yield and purity, often employing techniques such as continuous flow chemistry .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to various biological effects such as enzyme inhibition and disruption of cellular processes .
Antimalarial Activity
The compound's structural analogs have demonstrated antimalarial activity against strains of Plasmodium falciparum. For example, related compounds have shown moderate activity with IC50 values around 6 µM against resistant strains . This suggests that this compound may also exhibit similar properties.
Anticonvulsant and CNS Activity
Benzimidazole derivatives have been evaluated for their central nervous system (CNS) activities. Compounds within this class have shown dual activities, including both CNS stimulation and depression . The potential for anticonvulsant effects makes this compound a candidate for further exploration in neurological applications.
Case Studies
Several studies have investigated the biological effects of benzimidazole derivatives:
- Antiprotozoal Studies : A series of benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis, revealing that certain modifications significantly enhanced their potency compared to standard treatments like metronidazole .
- CNS Activity : Research on similar compounds indicated a range of CNS effects, from stimulation to muscle relaxation, highlighting the need for detailed pharmacological profiling of new derivatives .
Data Table: Biological Activity Overview
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, the compound was tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L. Some derivatives were found to be more potent than established antibiotics like cefotaxime . This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research indicates that it can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, highlighting its potential as a lead compound for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzimidazole and pyridinone rings can significantly affect biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been linked to improved antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, derivatives of this compound showed enhanced antimicrobial activity when combined with certain thiouracil derivatives. The combination treatment resulted in MIC values lower than those observed with individual compounds, indicating synergistic effects .
Case Study 2: Anticancer Evaluation
A research article detailed the synthesis of new derivatives based on this compound and their evaluation against various cancer cell lines. The findings revealed that specific modifications led to increased cytotoxicity, with some compounds achieving IC50 values in the nanomolar range against breast cancer cells .
Potential Applications in Materials Science
Beyond biological applications, this compound may also find utility in materials science. Its unique structural features could be leveraged for developing novel polymers or coatings with specific properties such as UV resistance or enhanced mechanical strength.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The methyl groups in the target compound (vs. The 4-(trifluoromethyl)benzyl group may offer superior π-π stacking interactions compared to the 3-CF₃ or 2-methyl analogs, enhancing target binding .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (~397.3 g/mol vs. 438.2 g/mol in ) and balanced lipophilicity (due to CF₃ and methyl groups) suggest favorable pharmacokinetic properties.
The target compound’s methyl substituents may simplify synthesis.
Implications for Drug Design
- Privileged Substructure Synergy: The benzimidazole-pyridinone scaffold is a validated pharmacophore for diverse targets (e.g., kinases, GPCRs) .
- CF₃ Positioning : The 4-CF₃ group in the target compound likely optimizes spatial alignment with hydrophobic binding pockets compared to 3-CF₃ or methyl analogs.
- Methyl vs. Chlorine Trade-offs : While methyl groups enhance stability, chlorine atoms in analogs may improve binding affinity via halogen bonding, suggesting a need for activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
